1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine
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Overview
Description
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves photochemical cyclization reactions. One common method starts with commercially available methyl 2-fluoroacrylate, which undergoes a series of steps including photochemical cyclization to form the 2-azabicyclo[2.1.1]hexane skeleton . This approach is efficient and modular, allowing for the creation of various derivatives by modifying the starting materials and reaction conditions .
Chemical Reactions Analysis
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxabicyclohexane ring provides a rigid structure that can enhance binding specificity and stability .
Comparison with Similar Compounds
1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine can be compared to other bicyclic amines such as:
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane: Similar in structure but with a nitrogen atom in place of the oxygen atom.
4-Fluoro-2,4-methanoproline: Another fluorinated bicyclic compound with different ring structures and functional groups
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H10FNO/c7-3-6-1-5(8,2-6)4-9-6/h1-4,8H2 |
InChI Key |
FJBCJWBMHZGIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)N |
Origin of Product |
United States |
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